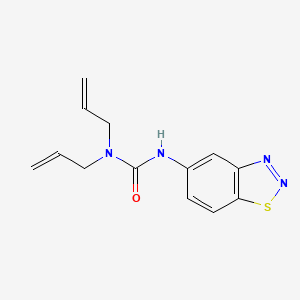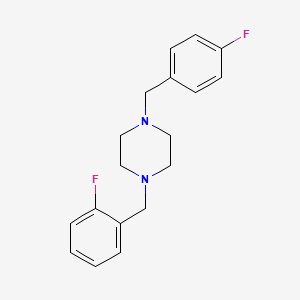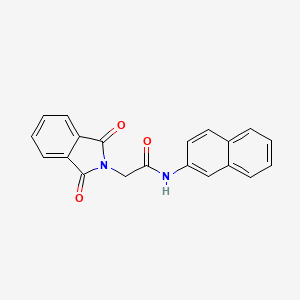![molecular formula C13H14N2O4S B5750755 5-methyl-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide](/img/structure/B5750755.png)
5-methyl-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group and a carboxamide group, along with a sulfamoylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the carboxamide group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine, such as 4-sulfamoylphenylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The sulfamoylphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the sulfamoylphenyl moiety.
Scientific Research Applications
5-methyl-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the sulfamoyl group, which is known for its biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of furan derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(4-sulfamoylphenyl)furan-2-carboxamide: Similar structure but lacks the methyl group on the furan ring.
5-bromo-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide: Contains a bromine atom instead of a methyl group.
Uniqueness
5-methyl-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide is unique due to the presence of both the methyl group and the sulfamoylphenyl moiety, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
5-methyl-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-2-7-12(19-9)13(16)15-8-10-3-5-11(6-4-10)20(14,17)18/h2-7H,8H2,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEPJEWYWDBNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Ethoxyphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B5750672.png)
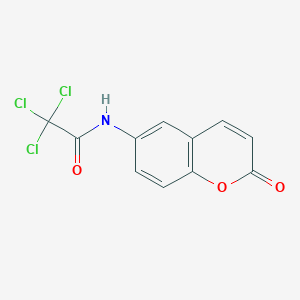
![1-(4-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B5750692.png)
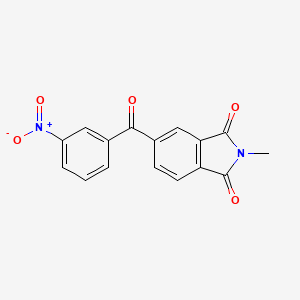
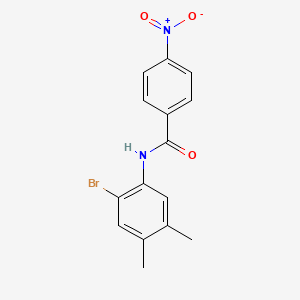
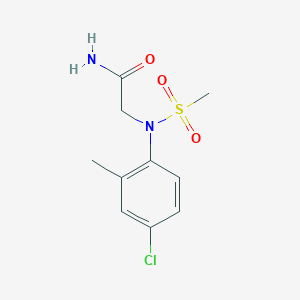
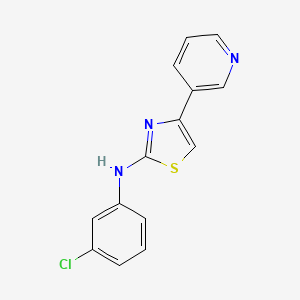
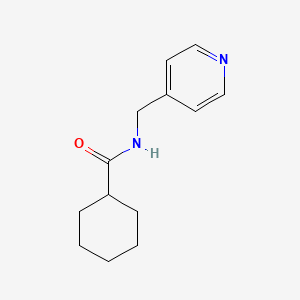

![4-(4-fluorophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5750733.png)
